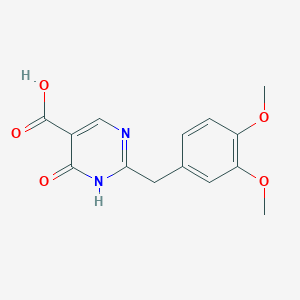![molecular formula C17H13FN2O2S B10868325 (2E)-3-(4-fluorophenyl)-N-[(2E)-5-methoxy-1,3-benzothiazol-2(3H)-ylidene]prop-2-enamide](/img/structure/B10868325.png)
(2E)-3-(4-fluorophenyl)-N-[(2E)-5-methoxy-1,3-benzothiazol-2(3H)-ylidene]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-FLUOROPHENYL)-N~1~-(5-METHOXY-1,3-BENZOTHIAZOL-2-YL)ACRYLAMIDE is a synthetic organic compound that belongs to the class of acrylamides. This compound features a fluorophenyl group and a methoxybenzothiazolyl group, which may impart unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-FLUOROPHENYL)-N~1~-(5-METHOXY-1,3-BENZOTHIAZOL-2-YL)ACRYLAMIDE typically involves the following steps:
Formation of the Acrylamide Backbone: This can be achieved through the reaction of an appropriate acrylamide precursor with a fluorophenyl derivative.
Introduction of the Benzothiazolyl Group: The benzothiazolyl group can be introduced via a nucleophilic substitution reaction, where the methoxybenzothiazole reacts with the acrylamide intermediate.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of solvents that maximize yield and purity.
Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group.
Reduction: Reduction reactions could target the acrylamide moiety.
Substitution: The fluorophenyl and benzothiazolyl groups may participate in various substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogenating agents or nucleophiles.
Major Products
Oxidation Products: Oxidized derivatives of the methoxy group.
Reduction Products: Reduced forms of the acrylamide moiety.
Substitution Products: Substituted derivatives at the fluorophenyl or benzothiazolyl positions.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity: Investigated for potential biological activities such as antimicrobial or anticancer properties.
Medicine
Pharmaceutical Research: Explored for its potential as a pharmacophore in drug design.
Industry
Material Science: Utilized in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(4-FLUOROPHENYL)-N~1~-(5-METHOXY-1,3-BENZOTHIAZOL-2-YL)ACRYLAMIDE would depend on its specific application. For instance:
Biological Mechanisms: Interaction with specific molecular targets such as enzymes or receptors.
Pathways Involved: Modulation of signaling pathways or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Chlorophenyl)-N~1~-(5-Methoxy-1,3-Benzothiazol-2-Yl)Acrylamide
- 3-(4-Bromophenyl)-N~1~-(5-Methoxy-1,3-Benzothiazol-2-Yl)Acrylamide
Uniqueness
- Fluorine Substitution : The presence of a fluorine atom may impart unique electronic properties and influence the compound’s reactivity and biological activity.
Propiedades
Fórmula molecular |
C17H13FN2O2S |
|---|---|
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
(E)-3-(4-fluorophenyl)-N-(5-methoxy-1,3-benzothiazol-2-yl)prop-2-enamide |
InChI |
InChI=1S/C17H13FN2O2S/c1-22-13-7-8-15-14(10-13)19-17(23-15)20-16(21)9-4-11-2-5-12(18)6-3-11/h2-10H,1H3,(H,19,20,21)/b9-4+ |
Clave InChI |
UTJHQNUHELCDOQ-RUDMXATFSA-N |
SMILES isomérico |
COC1=CC2=C(C=C1)SC(=N2)NC(=O)/C=C/C3=CC=C(C=C3)F |
SMILES canónico |
COC1=CC2=C(C=C1)SC(=N2)NC(=O)C=CC3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4Z)-4-[1-(cyclopropylamino)ethylidene]-2-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10868248.png)
![(4Z)-4-{1-[(furan-2-ylmethyl)amino]ethylidene}-2-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10868253.png)
![Ethyl 2-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B10868257.png)
![Methyl 4-({2-[(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)sulfanyl]propanoyl}amino)benzoate](/img/structure/B10868262.png)
![N'-[(3Z)-5-bromo-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide](/img/structure/B10868282.png)
![11-(2-methoxyphenyl)-10-(4-methylbenzoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10868287.png)
![2-(2-Phenylquinolin-4-yl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10868291.png)
![10-(4-chlorobenzoyl)-11-(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10868294.png)
![10-(2-furoyl)-3-(2-furyl)-11-(2-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10868298.png)
![5-(3,3-diphenylpropyl)-4-methyl-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B10868299.png)
![2-[11-(cyclohex-3-en-1-yl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-cyclohexylacetamide](/img/structure/B10868305.png)
![2-(1,3-benzothiazol-2-yl)-4-methyl-3-oxo-5-[3-(2-oxopyrrolidin-1-yl)propyl]-3,5-dihydro-2H-pyrazolo[4,3-c]pyridin-6-olate](/img/structure/B10868306.png)

![Methyl 5-chloro-3-[(3-chlorophenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B10868319.png)
